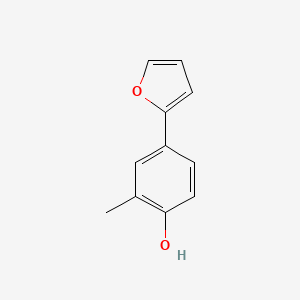

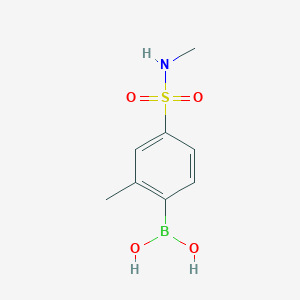

![molecular formula C8H20Cl2N2O B1439898 2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride CAS No. 1220019-13-5](/img/structure/B1439898.png)

2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride

Overview

Description

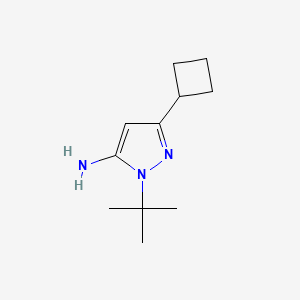

2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride is a chemical compound with the CAS Number: 1220019-13-5. It has a molecular weight of 231.16 and its molecular formula is C8H20Cl2N2O .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O.2ClH/c1-10(5-6-11)7-8-3-2-4-9-8;;/h8-9,11H,2-7H2,1H3;2*1H . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Neurodegenerative Disease Mechanisms

Research has shown that various environmental agents, including specific chemical compounds, can trigger massive apoptotic neurodegeneration in the developing brain. This process involves interference in the action of neurotransmitters at NMDA and GABA receptors during synaptogenesis, leading to neuronal death by apoptosis. Such insights are crucial for understanding the environmental impacts on neurodevelopment and for the design of interventions to mitigate these effects (Olney et al., 2000).

Alcohol Interaction with Ligand-Gated Ion Channels

Ethanol influences the function of various ligand-gated ion channels, including those involved in neurotransmission. The modulation of receptor desensitization by ethanol could play a crucial role in its pharmacological effects and the body's response to alcohol. Understanding these interactions provides insights into the acute actions of ethanol on receptor function and its potential implications for drug development (Dopico & Lovinger, 2009).

Ethanol Metabolism and Toxicity

The microsomal ethanol-oxidizing system (MEOS) and its increase after chronic ethanol consumption, associated with a rise in cytochromes P-450, especially CYP2E1, play a significant role in ethanol metabolism. This system's activity is linked to various alcohol-related disorders, offering a target for understanding and potentially treating alcoholism-related liver diseases (Lieber, 1999).

Neurotoxicity and Parkinsonism

The role of acetaldehyde and CYP450 2E1 in enhancing parkinsonism highlights the potential neurotoxic effects of substances like ethanol. This suggests a possible link between environmental toxins and neurodegenerative diseases such as Parkinson's, providing a basis for further investigation into protective strategies against these toxins (Vaglini et al., 2013).

Hepatoprotective and Nephroprotective Activities

Compounds like chrysin have shown potential in protecting against various drugs and toxic agents' hepatotoxic and nephrotoxic effects. Such research underscores the importance of identifying and understanding naturally occurring compounds that could mitigate the adverse effects of environmental and pharmaceutical toxins (Pingili et al., 2019).

Safety and Hazards

properties

IUPAC Name |

2-[methyl(pyrrolidin-2-ylmethyl)amino]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-10(5-6-11)7-8-3-2-4-9-8;;/h8-9,11H,2-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMDDGMLLKXATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1CCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

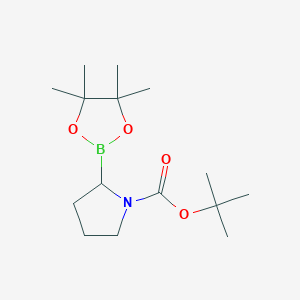

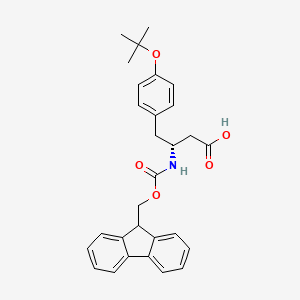

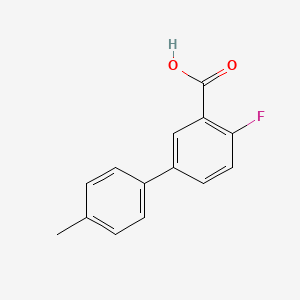

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B1439831.png)

![5'-Fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1439833.png)

![4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole](/img/structure/B1439835.png)